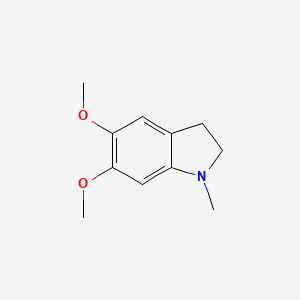
5,6-Dimethoxy-1-methyl-2,3-dihydro-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6-Dimethoxy-1-methyl-2,3-dihydro-1H-indole is an organic compound belonging to the class of indoles. Indoles are a significant heterocyclic system in natural products and drugs, playing a crucial role in cell biology. This compound is characterized by a bicyclic ring system made up of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethoxy-1-methyl-2,3-dihydro-1H-indole can be achieved through various methods. One common method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride are reacted using methanesulfonic acid under reflux in methanol . Another method involves the Michael addition reaction, where α-β unsaturated derivatives of 5,6-dimethoxy-1-indanone are reacted with diverse nucleophiles under specific conditions .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
5,6-Dimethoxy-1-methyl-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Substitution reagents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.
科学的研究の応用
5,6-Dimethoxy-1-methyl-2,3-dihydro-1H-indole has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用機序
The mechanism of action of 5,6-Dimethoxy-1-methyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. For example, it may act as an acetylcholine esterase inhibitor, terminating signal transduction at the neuromuscular junction by rapid hydrolysis of acetylcholine released into the synaptic cleft . This action can play a role in neuronal apoptosis and other cellular processes.
類似化合物との比較
Similar Compounds
Similar compounds to 5,6-Dimethoxy-1-methyl-2,3-dihydro-1H-indole include:
- 5,6-Dimethoxy-2-methylene-2,3-dihydro-1H-inden-1-one
- 1,1-Dibenzyl-4-[(5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl)hydroxymethyl]piperidinium
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups and its specific biological activities. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry.
特性
CAS番号 |
80639-39-0 |
|---|---|
分子式 |
C11H15NO2 |
分子量 |
193.24 g/mol |
IUPAC名 |
5,6-dimethoxy-1-methyl-2,3-dihydroindole |
InChI |
InChI=1S/C11H15NO2/c1-12-5-4-8-6-10(13-2)11(14-3)7-9(8)12/h6-7H,4-5H2,1-3H3 |
InChIキー |
GOBDIPVPSBLCEO-UHFFFAOYSA-N |
正規SMILES |
CN1CCC2=CC(=C(C=C21)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


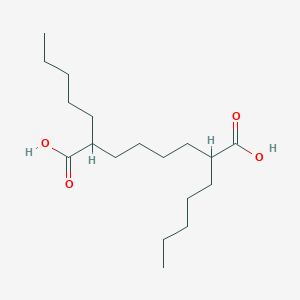
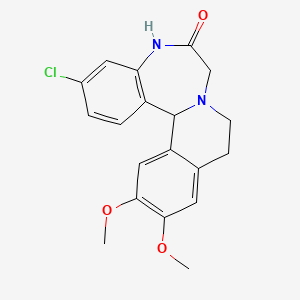
![(2S)-2-amino-3-[5-[[5-[(2S)-2-amino-2-carboxyethyl]-3-methylimidazol-4-yl]disulfanyl]-1-methylimidazol-4-yl]propanoic acid](/img/structure/B14428287.png)
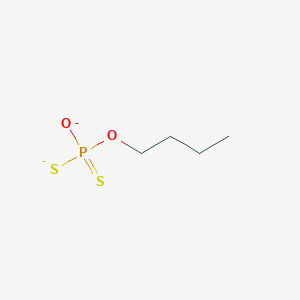


![5-Oxo-5-[(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)oxy]pentanoate](/img/structure/B14428297.png)
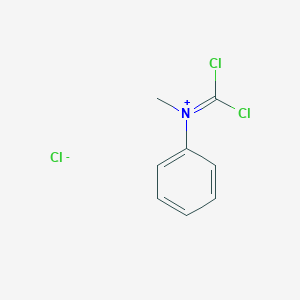

![2-pyrrolidin-1-ium-1-ylethyl N-[3-(ethoxymethyl)phenyl]carbamate;chloride](/img/structure/B14428318.png)
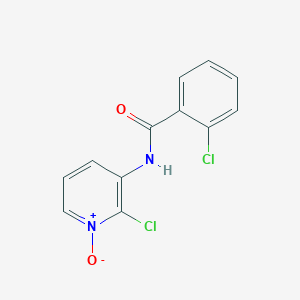

![Benzamide, N-[2-[(dimethylamino)sulfonyl]ethyl]-](/img/structure/B14428334.png)

